3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one
Description
“3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one” is a benzofuran-1-one derivative characterized by a fused bicyclic core (benzofuranone) and a 2-(2,5-dimethylphenyl)-2-oxoethyl substituent at position 3. The benzofuran-1-one scaffold (C₈H₆O₂) consists of a benzene ring fused to a furanone moiety, which imparts rigidity and electronic properties conducive to diverse chemical interactions.
Properties
IUPAC Name |
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-7-8-12(2)15(9-11)16(19)10-17-13-5-3-4-6-14(13)18(20)21-17/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMBJWFMMFGCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves the reaction of 2,5-dimethylphenylacetic acid with a suitable benzofuran derivative under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the acid chloride of 2,5-dimethylphenylacetic acid is reacted with benzofuran in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the dimethylphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents .
- Anti-inflammatory Effects : Some derivatives of benzofuran compounds are noted for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Pharmaceutical Development
The unique structure of 3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one positions it as a potential lead compound in drug discovery. Its derivatives may be synthesized to enhance efficacy and reduce toxicity.
Material Science
Due to its specific chemical properties, this compound could be explored for applications in material science, particularly in the development of polymers or coatings that require specific thermal or mechanical properties.
Agrochemicals
Given its potential antimicrobial and antioxidant properties, this compound may also find applications in the agrochemical industry as a natural pesticide or herbicide.
Case Study 1: Antioxidant Activity Assessment
A study conducted on similar benzofuran derivatives demonstrated significant antioxidant activity using various assays such as DPPH and ABTS. The results indicated that modifications in the side chains could enhance the radical scavenging capacity .
Case Study 2: Antimicrobial Efficacy
In vitro studies have been conducted to assess the antimicrobial efficacy of compounds related to this compound against common pathogens such as E. coli and Staphylococcus aureus. The findings suggested promising results that warrant further investigation into structure-activity relationships .
Mechanism of Action
The mechanism of action of 3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuran-1-one derivatives, emphasizing molecular features and inferred properties based on substituent variations.
Table 1: Structural and Functional Comparison of Benzofuran-1-one Derivatives
*Calculated molar mass based on molecular formula derived from IUPAC name.
Key Observations:
Substituent Electronic Effects: The target compound’s 2,5-dimethylphenyl group is electron-donating due to methyl substituents, which may stabilize the ketone moiety via resonance.
Steric and Solubility Profiles :
- The dimethylphenyl group in the target compound increases steric hindrance and lipophilicity, which may reduce aqueous solubility compared to the imidazole derivative . The latter’s polar imidazole ring could enhance solubility in polar solvents or biological matrices.
Functional Group Diversity: The benzimidazole-benzoic acid derivative incorporates a carboxylic acid group, enabling salt formation or coordination chemistry. Its methanol solvate form suggests moderate polarity, contrasting with the target compound’s non-ionizable structure.
The target compound’s lipophilic profile may favor passive diffusion across biological membranes.
Biological Activity
3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one, often referred to as a benzofuran derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. This article explores its biological activity, including enzyme inhibition and potential therapeutic applications.
- Molecular Formula : C21H23NO3
- Molecular Weight : 337.41 g/mol
- CAS Number : 42063926
1. Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly monoamine oxidases (MAO-A and MAO-B). These enzymes play crucial roles in the metabolism of neurotransmitters and are implicated in several neurodegenerative diseases.
- MAO Inhibition Profiles :
- The compound exhibits selective inhibition of MAO-A with an IC50 value of approximately 0.073 μM, indicating strong potential for treating mood disorders and neurodegenerative conditions .
- For MAO-B, the compound showed significant inhibition at concentrations as low as 10^-4 M, with an IC50 value around 0.75 μM for certain derivatives .
| Enzyme Type | IC50 Value (μM) | Inhibition Rate (%) |
|---|---|---|
| MAO-A | 0.073 ± 0.003 | >50% at 10^-4 M |
| MAO-B | 0.75 ± 0.03 | >50% at 10^-4 M |
2. Neuroprotective Effects
The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (AD). It has demonstrated neuroprotective properties through various mechanisms:
- Mechanisms of Action :
3. Cytotoxicity Studies
Cytotoxicity assays using cell lines such as NIH3T3 have shown that the compound does not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further development .
Case Studies
Several studies have explored the biological activity of benzofuran derivatives similar to our compound:
- Study on Benzofuran Derivatives : A recent synthesis and evaluation of benzofuran-thiazolylhydrazone derivatives revealed potent MAO-A inhibition and favorable pharmacokinetic properties, supporting the notion that structural modifications can enhance biological activity .
- Neuroprotective Activity : Research on hybrid compounds combining benzofuran with other moieties demonstrated significant neuroprotective effects in animal models of AD, further validating the therapeutic potential of benzofuran derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
